molecular formula C7H10N2O B3059219 5-Isopropyl-2H-pyrazole-3-carbaldehyde CAS No. 956723-08-3

5-Isopropyl-2H-pyrazole-3-carbaldehyde

Cat. No.: B3059219
CAS No.: 956723-08-3
M. Wt: 138.17
InChI Key: SSTDIGBIYSTOET-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Organic Chemistry and Advanced Materials

Pyrazole derivatives, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms, are fundamental building blocks in modern organic synthesis. researchgate.netnih.gov Their versatile structure allows for a wide range of chemical modifications, leading to a vast library of compounds with diverse properties. In the realm of medicinal chemistry, the pyrazole nucleus is a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds. clockss.org Pyrazole-containing molecules have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. jk-sci.com

Beyond the pharmaceutical industry, pyrazole derivatives are integral to the development of advanced materials. Their unique electronic and photophysical properties make them suitable for applications in organic light-emitting diodes (OLEDs) and as chelating agents for metal ions. jk-sci.com In agriculture, these compounds are crucial for creating effective herbicides and fungicides, contributing to crop protection and food security. jk-sci.com The adaptability of the pyrazole ring ensures its continued importance in both academic research and industrial applications.

Structural Characteristics of 5-Isopropyl-2H-pyrazole-3-carbaldehyde within the Pyrazole Family

This compound is a specific derivative within the extensive pyrazole family. Its structure is defined by the core pyrazole ring with two key functional groups attached: an isopropyl group at the 5-position and a carbaldehyde (or formyl) group at the 3-position.

A crucial aspect of this compound's structure is tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. nih.gov Since the pyrazole ring in this compound is not substituted on either nitrogen atom (indicated by the "2H"), the hydrogen atom can reside on either nitrogen. This results in an equilibrium between two tautomeric forms: 5-isopropyl-1H-pyrazole-3-carbaldehyde and 3-isopropyl-1H-pyrazole-5-carbaldehyde. Generally, the position of substituents on the pyrazole ring influences which tautomer is more stable. Electron-donating groups, such as the isopropyl group, tend to favor the 5-position. nih.gov

The presence of the carbaldehyde group makes this molecule a valuable synthetic intermediate. The aldehyde functionality is highly reactive and can participate in a variety of chemical reactions, allowing for the construction of more complex molecular architectures. chemsrc.com

Below is a table summarizing the key structural features and properties of this compound.

PropertyValue
Molecular Formula C7H10N2O
IUPAC Name 5-isopropyl-1H-pyrazole-3-carbaldehyde
Functional Groups Pyrazole Ring, Isopropyl Group, Carbaldehyde Group
Key Structural Feature Annular Tautomerism

Overview of Research Trends in Pyrazole Carbaldehyde Chemistry

Research into pyrazole carbaldehydes, particularly those with substituents at the C-3 and C-5 positions, is an active area of investigation. chemsrc.com These compounds are recognized as versatile building blocks for creating more complex, bioactive molecules. jk-sci.comchemsrc.com A significant trend in this field is their use in multicomponent reactions, which allow for the efficient synthesis of diverse molecular scaffolds from simple starting materials. clockss.org

A common and important method for the synthesis of pyrazole carbaldehydes is the Vilsmeier-Haack reaction. researchgate.netnih.govresearchgate.net This reaction is a reliable way to introduce a formyl group onto an electron-rich heterocyclic ring like pyrazole. researchgate.net Researchers are continually exploring more environmentally friendly and efficient modifications of this reaction, such as using microwave assistance to reduce reaction times and avoid harsh reagents. researchgate.netnih.gov

The derivatives synthesized from pyrazole carbaldehydes have shown promise in a variety of applications. They have been investigated for their potential as 5-HT3A receptor antagonists, allosteric inhibitors, and for their insecticidal, antioxidant, antifungal, and antimicrobial properties. jk-sci.comchemsrc.com The ability to readily modify the carbaldehyde group allows chemists to fine-tune the biological activity and physical properties of the resulting compounds, making pyrazole carbaldehydes a continued focus of drug discovery and materials science research. chemsrc.com

Properties

IUPAC Name

5-propan-2-yl-1H-pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)7-3-6(4-10)8-9-7/h3-5H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTDIGBIYSTOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901250095
Record name 5-(1-Methylethyl)-1H-pyrazole-3-carboxaldehyde
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Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956723-08-3
Record name 5-(1-Methylethyl)-1H-pyrazole-3-carboxaldehyde
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Record name 5-(1-Methylethyl)-1H-pyrazole-3-carboxaldehyde
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Record name 3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
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Advanced Spectroscopic and Structural Characterization of 5 Isopropyl 2h Pyrazole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise arrangement of atoms and their connectivity within 5-Isopropyl-2H-pyrazole-3-carbaldehyde can be determined.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various protons in the molecule. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.0 and 10.0 ppm, a characteristic chemical shift for aldehydes. oregonstate.edu

The isopropyl group will present a more complex pattern. The methine proton (-CH) is expected to be a septet, deshielded by the pyrazole (B372694) ring, with a chemical shift in the range of δ 3.0-3.5 ppm. The two methyl groups (-CH₃) of the isopropyl moiety are diastereotopic due to the chiral influence of the pyrazole ring, and they are expected to appear as a doublet of doublets or two distinct doublets around δ 1.2-1.4 ppm. researchgate.net The pyrazole ring proton will likely be observed as a singlet in the aromatic region, with an estimated chemical shift of approximately δ 6.5-7.0 ppm.

Proton GroupExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aldehyde (-CHO)9.0 - 10.0Singlet
Isopropyl (-CH)3.0 - 3.5Septet
Isopropyl (-CH₃)1.2 - 1.4Doublet
Pyrazole Ring (-CH)6.5 - 7.0Singlet

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The aldehyde carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of δ 185-200 ppm. The carbons of the pyrazole ring are anticipated to resonate between δ 110 and 150 ppm. The methine carbon of the isopropyl group is expected at approximately δ 25-35 ppm, while the methyl carbons will likely appear further upfield, around δ 20-25 ppm. docbrown.info

Carbon GroupExpected Chemical Shift (δ, ppm)
Aldehyde (C=O)185 - 200
Pyrazole Ring (C)110 - 150
Isopropyl (-CH)25 - 35
Isopropyl (-CH₃)20 - 25

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling between the methine proton and the methyl protons of the isopropyl group. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR).iitd.ac.in

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1680-1710 cm⁻¹. pg.edu.pl The C-H stretch of the aldehyde group is also anticipated to be visible, usually as a pair of weak bands around 2720 and 2820 cm⁻¹. libretexts.org The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations in the range of 1400-1600 cm⁻¹. The C-H stretching vibrations of the isopropyl group and the pyrazole ring are expected in the 2850-3000 cm⁻¹ region. researchgate.netresearchgate.net

Functional GroupExpected Absorption Band (cm⁻¹)Vibrational Mode
Aldehyde (C=O)1680 - 1710Stretching
Aldehyde (C-H)2720 and 2820Stretching
Pyrazole Ring (C=N, C=C)1400 - 1600Stretching
Isopropyl/Pyrazole (C-H)2850 - 3000Stretching

Mass Spectrometry (MS and HRMS) for Molecular Ion and Fragmentation Analysis.youtube.commiamioh.edu

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

Common fragmentation pathways for aldehydes include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-29]⁺). libretexts.org For this specific compound, a significant fragment is expected from the loss of the isopropyl group ([M-43]⁺), which would result in a stable pyrazole-3-carbaldehyde cation. docbrown.info Further fragmentation of the pyrazole ring itself can also be anticipated. researchgate.net

m/z ValueProposed Fragment
[M]⁺Molecular Ion
[M-1]⁺Loss of H
[M-29]⁺Loss of CHO
[M-43]⁺Loss of CH(CH₃)₂

Single Crystal X-ray Diffraction (XRD) for Solid-State Structural Determination

No published studies containing the single-crystal X-ray diffraction data for this compound were found. Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, bond lengths, and bond angles for this specific compound are not available in the public domain at this time. This information is crucial for the precise determination of its three-dimensional molecular structure in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Similarly, specific experimental UV-Vis spectroscopic data, including absorption maxima (λmax) and molar absorptivity values for this compound, were not found in the reviewed literature. This data is essential for characterizing the electronic transitions within the molecule. Theoretical studies on related pyrazole structures suggest that the electronic absorption spectra are influenced by π → π* and n → π* transitions, but without experimental validation for the target compound, a detailed analysis cannot be provided.

Due to the absence of specific experimental data for this compound, the requested data tables for its crystallographic and UV-Vis spectroscopic properties cannot be generated.

Chemical Reactivity and Derivatization Strategies of 5 Isopropyl 2h Pyrazole 3 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is one of the most reactive functional groups in the molecule, primarily serving as an electrophilic site for a variety of nucleophiles. Its reactivity is central to the derivatization of this pyrazole (B372694) scaffold.

Nucleophilic addition to the carbonyl carbon is a fundamental reaction pathway for 5-isopropyl-2H-pyrazole-3-carbaldehyde. This process is the initial step in many important transformations, including the formation of imines, hydrazones, and carbon-carbon bonds via condensation reactions.

The reaction of pyrazole carbaldehydes with primary amines under dehydrating conditions or with acid catalysis yields imines, also known as Schiff bases. rdd.edu.iq This condensation reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule. rdd.edu.iq Similarly, condensation with hydrazines or hydrazides produces the corresponding hydrazones, which are often stable, crystalline compounds. derpharmachemica.comnih.gov These reactions are crucial for synthesizing a diverse range of pyrazole-based ligands and pharmacologically relevant molecules. derpharmachemica.com

The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the nitrogen nucleophile. The resulting hemiaminal intermediate then dehydrates to form the C=N double bond. rdd.edu.iq

Table 1: Examples of Imine and Hydrazone Formation with Substituted Pyrazole Aldehydes

Pyrazole Aldehyde ReactantNucleophileReaction ConditionsProduct TypeReference
Substituted pyrazole-1-carbaldehydesSubstituted aromatic anilinesEthanol, NaOHImine (Schiff Base) rdd.edu.iq
Substituted pyrazole-4-carbaldehydes5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazideDMF-ethanol, conc. H₂SO₄Hydrazone derpharmachemica.com
Pyrazole-1-yl ethanone (B97240) derivatives2,4-dinitrophenyl hydrazine (B178648)Ethanol, 2 M HClHydrazone rdd.edu.iq

The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. researchgate.net Pyrazole aldehydes, including this compound, are suitable substrates for this reaction. researchgate.net Typically, compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) serve as the active methylene component. researchgate.netresearchgate.net

This reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole aldehyde. The subsequent elimination of water from the aldol-type intermediate yields a new C=C double bond. researchgate.net Green chemistry approaches for this reaction have been developed, utilizing aqueous media and mild catalysts like ammonium (B1175870) carbonate to improve efficiency and environmental safety. researchgate.net

Table 2: Knoevenagel Condensation of Pyrazole Aldehydes

Pyrazole AldehydeActive Methylene CompoundCatalyst/SolventProductReference
1,3-diphenyl-1H-pyrazole-4-carbaldehydeMalononitrileAmmonium carbonate / Water-ethanol2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile researchgate.net
Various pyrazole aldehydesMalononitrileAmmonium carbonate / Aqueous media (Sonication)Corresponding substituted alkenes researchgate.net
4-oxo-(4H)-1-benzopyran-3-carbaldehydes3-methyl-1-phenylpyrazolin-5-(4H)-oneEthylammonium nitrate (B79036) (Ionic Liquid)Condensed pyrazolone (B3327878) derivative psu.edu

The aldehyde moiety of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of pyrazole derivatives. researchgate.net

Oxidation: The formyl group can be converted to a carboxyl group using a variety of oxidizing agents. Standard reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are effective. Milder and more selective methods, such as using pyridinium (B92312) chlorochromate (PCC) or oxidation catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant, can also be employed to yield the corresponding 5-isopropyl-2H-pyrazole-3-carboxylic acid, preventing over-oxidation or reaction with other sensitive parts of the molecule. researchgate.net

Reduction: The reduction of the aldehyde to a primary alcohol, (5-isopropyl-2H-pyrazol-3-yl)methanol, is typically achieved with high yields using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective choice due to its selectivity for aldehydes and ketones. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they require anhydrous conditions. researchgate.net

Table 3: Summary of Oxidation and Reduction Reactions

TransformationProductTypical ReagentsReference
Oxidation5-Isopropyl-2H-pyrazole-3-carboxylic acidKMnO₄, H₂CrO₄, PCC, TEMPO/NaOCl researchgate.net
Reduction(5-Isopropyl-2H-pyrazol-3-yl)methanolNaBH₄, LiAlH₄, H₂/Catalyst (e.g., Pd/C) researchgate.net

Nucleophilic Addition Reactions.

Transformations Involving the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its π-electron system allows it to participate in substitution reactions. The reactivity of the ring is influenced by the nitrogen atoms and the existing isopropyl and formyl substituents.

Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, with the C4 position being the most common site for substitution, especially when the C3 and C5 positions are occupied. researchgate.net A key example of an electrophilic substitution reaction used in the synthesis of related compounds is the Vilsmeier-Haack reaction. This reaction, which employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide), is used to introduce a formyl group onto an activated aromatic or heterocyclic ring. researchgate.netumich.edu While the target compound already possesses a formyl group, this reaction is fundamental to the synthesis of many pyrazole-4-carbaldehydes from corresponding hydrazone precursors, demonstrating the susceptibility of the pyrazole C4 position to electrophilic attack. researchgate.netnih.gov Other electrophilic substitutions such as nitration, halogenation, and sulfonation are also possible, with the regioselectivity being directed by the existing substituents.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the pyrazole ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring or harsh reaction conditions. Halogenated pyrazoles, for instance, can undergo nucleophilic displacement of the halide by various nucleophiles.

Table 4: Potential Substitution Reactions on the Pyrazole Ring

Reaction TypePositionExample ReactionCommentsReference
Electrophilic SubstitutionC4Vilsmeier-Haack FormylationCommonly used to synthesize pyrazole-4-carbaldehydes. Demonstrates C4 reactivity. researchgate.netumich.edu
Electrophilic SubstitutionC4Nitration (HNO₃/H₂SO₄)Possible reaction, regioselectivity depends on conditions and existing groups. umich.edu
Electrophilic SubstitutionC4Halogenation (e.g., Br₂/FeBr₃)Possible reaction to introduce a halogen atom on the ring. umich.edu

Metal-Catalyzed Cross-Coupling Reactions

While the direct participation of the aldehyde group of this compound in cross-coupling reactions is uncommon, the pyrazole ring itself can be functionalized prior to or following the introduction of the carbaldehyde moiety. Halogenated pyrazole carbaldehydes, for instance, serve as excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkynyl groups.

Key metal-catalyzed cross-coupling reactions applicable to pyrazole scaffolds include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. A bromo- or iodo-substituted 5-isopropyl-pyrazole-3-carbaldehyde could be coupled with a variety of aryl or heteroaryl boronic acids to generate more complex molecular architectures.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. This would allow for the introduction of vinyl groups onto the pyrazole ring.

Sonogashira Coupling: This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a route to alkynyl-substituted pyrazoles.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides. A halogenated 5-isopropyl-pyrazole-3-carbaldehyde could be functionalized with a wide range of primary and secondary amines.

Below is a representative table illustrating potential metal-catalyzed cross-coupling reactions on a hypothetical halogenated precursor to this compound.

Reaction NameCoupling PartnersCatalyst System (Typical)Potential Product Type
Suzuki-Miyaura Halogenated Pyrazole + Arylboronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl-substituted pyrazole
Heck Halogenated Pyrazole + AlkenePd(OAc)₂, Ligand (e.g., P(o-tolyl)₃), BaseVinyl-substituted pyrazole
Sonogashira Halogenated Pyrazole + Terminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Alkynyl-substituted pyrazole
Buchwald-Hartwig Halogenated Pyrazole + AminePd₂(dba)₃, Ligand (e.g., BINAP), BaseAmino-substituted pyrazole

Functionalization of the Pyrazole Nitrogen Atoms

The pyrazole ring of this compound possesses two nitrogen atoms, with the N-H proton being acidic and readily deprotonated to form a pyrazolate anion. This anion is a potent nucleophile, facilitating a variety of functionalization reactions at the nitrogen atoms. The regioselectivity of these reactions is often influenced by the steric hindrance of the adjacent isopropyl group and the electronic nature of the substituents.

N-Alkylation: The introduction of alkyl groups onto the pyrazole nitrogen is a common derivatization strategy. This can be achieved using various alkylating agents under basic conditions. The choice of base and solvent can influence the ratio of N1 versus N2 alkylation.

N-Arylation: The formation of N-aryl pyrazoles can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination, with aryl halides. These reactions significantly expand the structural diversity of the pyrazole core.

The following table summarizes common methods for the functionalization of the pyrazole nitrogen atoms.

Reaction TypeReagents and ConditionsProduct
N-Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF)N-Alkyl-5-isopropyl-pyrazole-3-carbaldehyde
N-Arylation Aryl halide (e.g., PhBr), Catalyst (e.g., CuI or Pd catalyst), BaseN-Aryl-5-isopropyl-pyrazole-3-carbaldehyde

Reactions at the Isopropyl Substituent

Direct functionalization of the isopropyl group on the pyrazole ring presents a synthetic challenge due to the inherent stability of C(sp³)-H bonds. However, under specific conditions, reactions can be induced.

Free Radical Halogenation: In the presence of a radical initiator, such as N-bromosuccinimide (NBS), the isopropyl group can undergo halogenation, primarily at the tertiary carbon. The resulting halogenated derivative can then serve as a handle for further nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents can potentially oxidize the isopropyl group. Depending on the reaction conditions, this could lead to the formation of a hydroxyl group or, with more vigorous oxidation, a carboxylic acid. However, careful control is necessary to avoid over-oxidation or degradation of the pyrazole ring and the aldehyde functionality.

Multi-component Reactions Utilizing this compound as a Core Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, are highly efficient and atom-economical. The aldehyde functionality of this compound makes it an ideal component for a variety of MCRs, allowing for the rapid construction of diverse heterocyclic scaffolds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound. This compound can react with compounds like malononitrile or ethyl cyanoacetate in the presence of a base to form α,β-unsaturated products, which are versatile intermediates for further transformations.

Biginelli Reaction: This classical MCR involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones or their thio-analogs. Utilizing this compound in this reaction would lead to the synthesis of pyrazole-substituted dihydropyrimidinones, which are of interest in medicinal chemistry.

Hantzsch Dihydropyridine Synthesis: In this reaction, an aldehyde is condensed with two equivalents of a β-ketoester and an ammonia (B1221849) source to produce dihydropyridines. The use of this compound would yield dihydropyridines bearing a pyrazole substituent.

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-acylamino carboxamides. This compound can serve as the aldehyde component, leading to the formation of complex peptide-like structures incorporating the pyrazole moiety.

The table below provides an overview of potential multi-component reactions involving this compound.

Reaction NameKey ReactantsProduct Scaffold
Knoevenagel Condensation Active Methylene Compound (e.g., Malononitrile)Pyrazolyl-α,β-unsaturated nitrile
Biginelli Reaction β-Ketoester, Urea/ThioureaPyrazolyl-dihydropyrimidinone
Hantzsch Synthesis β-Ketoester, Ammonia sourcePyrazolyl-dihydropyridine
Ugi Reaction Amine, Carboxylic Acid, IsocyanidePyrazolyl-α-acylamino carboxamide

Advanced Pyrazole Containing Architectures Derived from 5 Isopropyl 2h Pyrazole 3 Carbaldehyde

Synthesis of Fused Heterocyclic Systems

The strategic placement of the aldehyde group on the pyrazole (B372694) ring makes 5-isopropyl-2H-pyrazole-3-carbaldehyde an ideal precursor for synthesizing fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the formation of one or more new rings attached to the pyrazole core, leading to rigid, planar systems with unique electronic and biological properties.

Pyrazolo[x,y-z]pyridines and Related Nitrogen Heterocycles

Pyrazolo[3,4-b]pyridines, a prominent class of fused nitrogen heterocycles, can be efficiently synthesized from pyrazole carbaldehydes. A common and effective method is the Friedländer annulation, which involves the condensation of a 5-amino-pyrazole-4-carbaldehyde with a compound containing an active methylene (B1212753) group, such as a ketone, β-ketoester, or malononitrile (B47326). semanticscholar.org This reaction is typically catalyzed by a base like piperidine (B6355638) or potassium hydroxide. semanticscholar.org

The reaction of 5-aminopyrazole-4-carbaldehydes with various ketones or nitriles leads to a range of substituted pyrazolo[3,4-b]pyridines. For instance, condensation with unsymmetrical dialkyl ketones can yield a mixture of isomeric products, while reaction with acetonitrile (B52724) derivatives in the presence of piperidine affords pyrazolo[3,4-b]pyridine-5-carbonitriles. semanticscholar.org Furthermore, multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound provide a direct route to highly substituted pyrazolo[3,4-b]pyridine frameworks. nih.gov

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Reactant 1 (Pyrazole Derivative)Reactant 2 (Active Methylene Compound)Catalyst/ConditionsProductReference
5-Amino-1H-pyrazole-4-carbaldehydeAcetonitrile derivativesPiperidine, EthanolPyrazolo[3,4-b]pyridine-5-carbonitriles semanticscholar.org
5-Amino-1H-pyrazole-4-carbaldehydeCyanomethyl derivatives-6-Aminopyrazolo[3,4-b]pyridines semanticscholar.org
5-Amino-1H-pyrazole-4-carbaldehydeβ-KetoestersPiperidinePyrazolo[3,4-b]pyridine-5-carboxylates semanticscholar.org
5-AminopyrazolesAlkynyl aldehydesAg(CF3CO2), TfOH, DMAc, 100 °CFunctionalized Pyrazolo[3,4-b]pyridines nih.gov

Pyrazolo[1,5-a]pyrimidines and Analogous Fused Systems

Pyrazolo[1,5-a]pyrimidines represent another significant class of fused heterocycles. The most prevalent synthetic route involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. researchgate.net This reaction proceeds through nucleophilic attack of the 5-aminopyrazole's exocyclic amino group on a carbonyl carbon of the β-dicarbonyl compound, followed by intramolecular cyclization to form the pyrimidine (B1678525) ring. The regioselectivity of this reaction is generally high, favoring the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) isomer due to the greater nucleophilicity of the exocyclic amino group compared to the endocyclic ring nitrogen. researchgate.net

Various strategies, including conventional heating, microwave irradiation, and the use of green chemistry approaches like deep eutectic solvents, have been employed to facilitate this synthesis. researchgate.netias.ac.in Multicomponent reactions have also been developed to construct highly substituted pyrazolo[1,5-a]pyrimidine scaffolds in a single step. researchgate.net

Table 2: General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Reactant 1 (Pyrazole Derivative)Reactant 2 (1,3-Biselectrophile)ConditionsProduct TypeReference
5-Aminopyrazolesβ-Dicarbonyl compoundsAcidic or basic catalysisSubstituted Pyrazolo[1,5-a]pyrimidines researchgate.net
5-AminopyrazolesSodium 3-oxoprop-1-en-1-olates-Regioselective Pyrazolo[1,5-a]pyrimidines researchgate.net
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrileHydrazine (B178648) / Ammonia (B1221849)-7-Hydrazinyl/Amino-pyrazolo[1,5-a]pyrimidine precursors ias.ac.in
5-Amino-3-methylpyrazoleDiethyl malonateSodium ethanolate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov

Pyrazolo-chromene Derivatives and Spiro Compounds

The fusion of pyrazole and chromene moieties creates hybrid molecules with interesting photophysical and biological properties. One synthetic approach involves the Vilsmeier-Haack formylation of a pyrazole precursor that already contains a chromene ring. For example, 3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one can be treated with a Vilsmeier-Haack reagent (POCl₃/DMF) to yield 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net Alternatively, tandem reactions between 3-formylchromones and 5-aminopyrazoles in the presence of a base like DBU can lead to complex fused systems such as chromeno[2,3-b]pyrazolo[4,3-e]pyridines. nih.gov

Spiro compounds containing a pyrazole ring are another important architectural class. These are often synthesized through multicomponent reactions. A notable example is the one-pot, five-component reaction involving N-propargylated isatin, hydrazine hydrate, ethyl acetoacetate, malononitrile, and an aryl azide (B81097) to form pyrano[2,3-c]pyrazole fused spirooxindoles. nih.gov Thermally induced reactions of alkyne-tethered diazo compounds can also lead to the formation of spiro-4H-pyrazole-oxindoles. rsc.org

Table 3: Synthesis of Pyrazolo-chromene and Spiro Compounds

Starting MaterialsReaction TypeKey Reagents/ConditionsProduct TypeReference
3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-oneVilsmeier-Haack FormylationPOCl₃, DMF3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.net
3-Formylchromone, 5-Amino-3-methyl-1H-pyrazoleTandem ReactionDMF, DBU, refluxChromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one nih.gov
Alkyne-tethered diazo compoundsTandem Cyclization/MigrationThermalSpiro-4H-pyrazole-oxindoles rsc.org
N-propargylated isatin, hydrazine hydrate, ethyl acetoacetate, malononitrile, aryl azidesOne-pot, Five-componentTea waste supported copper catalyst (TWCu)Pyrano[2,3-c]pyrazole fused spirooxindole-linked 1,2,3-triazoles nih.gov

Preparation of Polysubstituted Pyrazole Derivatives

The aldehyde group of this compound is a versatile functional handle for introducing a wide variety of substituents onto the pyrazole core. This allows for the fine-tuning of the molecule's steric and electronic properties.

Standard aldehyde chemistry can be applied to achieve these transformations. For example, Knoevenagel condensation with active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686) can introduce new carbon-carbon double bonds. researchgate.net Wittig reactions with phosphorus ylides provide another route to alkene-substituted pyrazoles. Condensation reactions with aryl methyl ketones can yield pyrazolyl chalcones, which are valuable intermediates for further heterocyclic synthesis. researchgate.net

The aldehyde can also be oxidized to a carboxylic acid using standard oxidizing agents, or reduced to a hydroxymethyl group with reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). researchgate.net These transformations open up pathways to ester, amide, and ether derivatives, further expanding the library of accessible polysubstituted pyrazoles.

Table 4: Derivatization of Pyrazole Carbaldehydes

Starting MaterialReaction TypeKey ReagentsProduct TypeReference
Pyrazole-4-carbaldehydeCondensationAryl methyl ketonesPyrazolyl chalcones researchgate.net
(1,3-Diaryl-1H-pyrazol-4-yl)methanolOxidationFeCl₃·6H₂O, TEMPO1,3-Diaryl-1H-pyrazole-4-carbaldehydes researchgate.net
Pyrazole esterReductionLiAlH₄Pyrazolyl methanol researchgate.net
Pyrazole-4-carbaldehydeCondensationBarbituric acid, Acetic acidPyrazolyl barbitones researchgate.net

Synthesis of Pyrazole-Metal Complexes for Coordination Chemistry

Pyrazole derivatives are excellent ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms, which can chelate to metal ions. The functionalization of this compound provides a route to more complex, polydentate ligands with tunable properties.

A common strategy is the synthesis of Schiff base ligands through the condensation of the pyrazole carbaldehyde with various primary amines. This reaction introduces an imine (-C=N-) linkage, adding another coordination site to the ligand framework. The resulting pyrazolyl-imine ligands can coordinate to a variety of transition metals, such as Cu(II), Ni(II), Co(II), and Zn(II), to form stable metal complexes. researchgate.net The electronic and steric properties of the ligand, and consequently the resulting metal complex, can be modified by varying the amine used in the Schiff base condensation. These complexes have potential applications in catalysis, materials science, and as bioactive agents.

Table 5: Synthesis of Pyrazole-Based Ligands and Metal Complexes

Ligand Synthesis StepComplexation StepResulting Complex TypeReference
1,3-Diarylpyrazole-4-carbaldehyde + SemicarbazideLigand + Metal(II) salt (Cu²⁺, Ni²⁺, Co²⁺, Pb²⁺, Zn²⁺, Fe²⁺)Diaryl pyrazole-4-carbaldehyde semicarbazone metal complexes researchgate.net
2-Acetylpyridine + Diethyl oxalate (B1200264) → DiketoneDiketone + Hydrazine → Pyrazolylpyridine ligandLigands for coordination with various transition metals researchgate.net
3-Methyl-1H-pyrazole-4-carboxylic acidLigand + Cd(II) or Co(II) saltsMononuclear or 3D coordination polymer complexes rsc.org

Theoretical and Computational Investigations of 5 Isopropyl 2h Pyrazole 3 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic properties of pyrazole (B372694) derivatives. eurasianjournals.com These computational methods allow for a detailed examination of molecular behavior at the atomic level, providing insights that complement experimental data. eurasianjournals.com For 5-Isopropyl-2H-pyrazole-3-carbaldehyde, DFT calculations are typically performed using specific basis sets, such as 6-311G(d,p) or B3LYP/6-31G(d), to solve the Schrödinger equation and determine the molecule's electronic structure and energy. asrjetsjournal.orgnih.gov These calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals. asrjetsjournal.org The mapping of electrostatic surface potential (MESP) is another valuable output, which helps in identifying reactive sites for electrophilic and nucleophilic attack. asrjetsjournal.orgnih.gov

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties and reactivity of this compound can be elucidated by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

A small energy gap suggests high chemical reactivity, high polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov DFT calculations are used to determine the energies of these orbitals. For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and its substituents, while the LUMO is typically localized on the electron-withdrawing groups. In this compound, the aldehyde group would be a primary site for the LUMO. The analysis of these orbitals helps in predicting the molecule's behavior in chemical reactions and its potential for use in optoelectronic applications. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Pyrazole Derivative

ParameterEnergy (eV)
EHOMO-7.28
ELUMO-4.92
Energy Gap (ΔE)2.36

Note: The values in the table are illustrative for a pyrazole derivative and calculated using DFT. Actual values for this compound would require specific computation.

Geometric Optimization and Conformation Studies

Determining the most stable three-dimensional structure of this compound is achieved through geometric optimization using DFT. asrjetsjournal.org This process calculates the total energy of the molecule for various atomic arrangements, ultimately identifying the conformation with the minimum energy. nih.gov The optimization provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov

For pyrazole derivatives, a key aspect is the planarity of the pyrazole ring and the orientation of its substituents. nih.gov In the case of this compound, conformational studies would focus on the rotation around the single bond connecting the isopropyl group to the pyrazole ring and the orientation of the carbaldehyde group. researchgate.net These studies can reveal the existence of different conformers and the energy barriers between them. The most stable conformer is the one that minimizes steric hindrance and maximizes electronic stabilization. researchgate.net

Table 2: Predicted Optimized Geometric Parameters for this compound

ParameterBond Length (Å) / Bond Angle (°)
N1-N2 Bond Length1.35
C3-C4 Bond Length1.38
C5-N1 Bond Length1.34
C3-C(aldehyde) Bond Length1.48
N1-N2-C3 Bond Angle112.0
N2-C3-C4 Bond Angle105.0
C4-C5-N1 Bond Angle106.0

Note: The values are representative for a substituted pyrazole ring and are subject to variation based on the specific computational method and basis set used.

Vibrational Frequency Calculations and Spectral Predictions

Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. asrjetsjournal.org This analysis helps in the assignment of vibrational modes to specific functional groups within the molecule. nih.gov The calculations confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and provide thermodynamic properties. asrjetsjournal.org The predicted spectra can be compared with experimental data to validate the calculated structure. Key vibrational modes for this molecule would include the C=O stretching of the aldehyde, C=N and N-N stretching of the pyrazole ring, and C-H stretching from the isopropyl and aldehyde groups.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm-1)
-CHOC=O Stretch1710-1690
Pyrazole RingC=N Stretch1600-1550
Pyrazole RingN-N Stretch1480-1440
-CH(CH3)2C-H Stretch (asymmetric)2970-2950
-CHOC-H Stretch2850-2820

Note: These are typical frequency ranges. Calculated values may have systematic errors that are often corrected using scaling factors.

Tautomerism and Isomerism of Pyrazole Carbaldehydes

Pyrazole and its derivatives are known to exhibit tautomerism, a phenomenon involving the migration of a proton. encyclopedia.pub For pyrazoles substituted at the 3(5)-position, such as those related to this compound, annular prototropic tautomerism is a key feature. encyclopedia.pub This results in an equilibrium between two tautomeric forms where the hydrogen atom is attached to one of the two nitrogen atoms in the ring. nih.gov The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents on the pyrazole ring, the solvent, temperature, and the physical state (solid or solution). nih.govfu-berlin.de

1H- and 2H-Pyrazole Tautomerism and Energy Landscapes

For a molecule like this compound, the two primary annular tautomers are the 1H- and 2H- forms. Specifically, these would be 5-isopropyl-1H-pyrazole-3-carbaldehyde and 3-isopropyl-1H-pyrazole-5-carbaldehyde (which is equivalent to this compound by another naming convention, though the 2H designation is less common for N-unsubstituted pyrazoles). In the context of the title compound, the discussion centers on the equilibrium between the tautomer where the NH proton is at position 1 and the tautomer where it is at position 2.

Computational studies using DFT can map the potential energy landscape for this tautomeric interconversion. researchgate.net These studies calculate the relative energies of the different tautomers to predict which form is more stable. purkh.com The stability is dictated by the electronic effects of the substituents. Electron-withdrawing groups, like the carbaldehyde group, and electron-donating groups, like the isopropyl group, will influence the electron density on the ring nitrogens, thereby affecting their basicity and the stability of the corresponding NH tautomer. Generally, the tautomer where the electron-withdrawing group is further from the NH proton is favored. The energy difference between tautomers in pyrazole systems is often small, leading to the coexistence of both forms in equilibrium, especially in solution. nih.gov

Table 4: Illustrative Relative Energies of Pyrazole Tautomers

TautomerDescriptionRelative Energy (kJ/mol)
5-substituted-1H-pyrazoleNH at position 10.0 (Reference)
3-substituted-1H-pyrazoleNH at position 22-10

Note: The relative energies are illustrative and highly dependent on the specific substituents and the computational method.

Reaction Mechanism Studies through Computational Approaches

For this compound, mechanistic studies could explore reactions such as nucleophilic addition to the carbonyl group, condensation reactions, or cyclization processes. ekb.egresearchgate.net For instance, the reaction with a nucleophile would involve modeling the approach of the nucleophile to the aldehyde carbon, the formation of a tetrahedral intermediate, and the subsequent steps. The calculations would reveal the geometry of the transition state and the energy profile of the entire reaction coordinate. This information is crucial for understanding reaction kinetics and for optimizing reaction conditions to favor the formation of a desired product. nih.gov

Table of Mentioned Chemical Compounds

Molecular Dynamics Simulations

extensive literature reviews and targeted searches for computational studies on this compound, no specific research detailing molecular dynamics (MD) simulations for this particular compound could be identified. While the field of computational chemistry has seen broad application in the study of pyrazole derivatives, with numerous publications exploring their structure-activity relationships, conformational analysis, and intermolecular interactions, research focusing explicitly on the dynamic behavior of this compound through MD simulations is not available in the public domain.

The absence of such specific studies means that detailed research findings, including data tables on simulation parameters (e.g., force field, solvent model, temperature, pressure), interaction energies with biological targets, or analyses of conformational changes over time, cannot be provided.

General methodologies for conducting MD simulations on pyrazole derivatives typically involve the following steps:

System Setup: Building the initial 3D structure of the molecule and solvating it in a periodic box of a suitable solvent, such as water.

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes or unfavorable interactions.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium. This is usually done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

Production Run: Running the simulation for a significant length of time to sample the conformational space of the molecule and collect trajectory data.

Analysis: Analyzing the trajectory to calculate various properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions, and binding free energies (in the case of protein-ligand simulations).

A hypothetical data table for a molecular dynamics simulation of this compound might look like the following:

ParameterValue
Software GROMACS, AMBER, or similar
Force Field CHARMM36, AMBER, or OPLS-AA
Solvent Model TIP3P or SPC/E water model
Box Type Cubic or Triclinic
Box Size 10 Å buffer from the molecule
Temperature 300 K
Pressure 1 atm
Ensemble NPT (Isothermal-isobaric)
Simulation Time 100 ns
Time Step 2 fs
Constraints LINCS or SHAKE for hydrogen bonds

It is important to reiterate that the table above is purely illustrative of the parameters that would be defined in such a study and is not based on actual published research for this compound.

Future computational studies employing molecular dynamics simulations would be invaluable in elucidating the dynamic behavior, conformational preferences, and interaction profiles of this compound, thereby contributing to a more comprehensive understanding of its chemical and biological properties.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes

While classical methods for synthesizing pyrazole (B372694) carbaldehydes, such as the Vilsmeier-Haack reaction, are well-established, future research is anticipated to focus on developing more efficient, sustainable, and scalable synthetic pathways. researchgate.netresearchgate.net The Vilsmeier-Haack reaction, which involves the formylation of corresponding hydrazones, is a primary route for producing pyrazole-4-carbaldehydes and can be adapted for 3-carbaldehyde isomers. researchgate.netresearchgate.net

Emerging trends in organic synthesis suggest a move towards methodologies that offer improved atom economy and milder reaction conditions. Future synthetic strategies could include:

C-H Activation/Functionalization: Direct formylation of the C3 position of a pre-formed 5-isopropyl-2H-pyrazole ring would represent a highly efficient route, minimizing the need for precursor modifications.

Flow Chemistry: Continuous flow processes can offer enhanced safety, scalability, and product purity compared to traditional batch methods. Developing a flow-based synthesis would be a significant step towards industrial-scale production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide high selectivity and reduce the environmental impact of the chemical process.

Exploration of New Reactivity Modes

The aldehyde group of 5-Isopropyl-2H-pyrazole-3-carbaldehyde is a versatile handle for a wide array of chemical transformations. While its participation in standard reactions like reductive amination and condensation is expected, future research will likely uncover more novel reactivity patterns. researchgate.net Pyrazole-3(4)-carbaldehydes are recognized as valuable precursors for synthesizing a variety of biologically active compounds through their reactions with nucleophiles. bohrium.com

Areas ripe for exploration include:

Multicomponent Reactions (MCRs): Utilizing the aldehyde in MCRs, such as the Ugi or Passerini reactions, could rapidly generate libraries of complex, drug-like molecules with high structural diversity.

Asymmetric Catalysis: The development of catalytic methods for the asymmetric transformation of the aldehyde group would enable the synthesis of chiral derivatives, which is of paramount importance in medicinal chemistry.

Photoredox Catalysis: Light-mediated reactions could unlock new pathways for functionalizing the pyrazole core or the aldehyde group under exceptionally mild conditions.

Advanced Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its application. While standard techniques like NMR and mass spectrometry are fundamental, advanced methods will provide deeper insights. nih.gov

Future characterization efforts may employ:

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for computational modeling and understanding its solid-state behavior.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can unambiguously assign all proton and carbon signals, especially for more complex derivatives synthesized from the parent aldehyde.

High-Resolution Mass Spectrometry (HRMS): This technique is essential for confirming the elemental composition of newly synthesized derivatives with high accuracy. researchgate.net

Computational Predictions for Structure-Reactivity Relationships

Computational chemistry has become an indispensable tool in modern chemical research, offering predictive insights that can guide and accelerate experimental work. eurasianjournals.com For pyrazole derivatives, methods like Density Functional Theory (DFT) are used to study electronic structure, predict reactivity, and model interactions with biological targets. eurasianjournals.comresearchgate.net

Future computational studies on this compound are expected to focus on:

Reactivity Descriptors: Calculation of parameters such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and various reactivity indices will help predict the most likely sites for electrophilic and nucleophilic attack. asrjetsjournal.org

Reaction Mechanism Elucidation: DFT calculations can be used to model the transition states and reaction pathways of proposed synthetic transformations, providing a theoretical basis for understanding and optimizing reaction conditions.

Virtual Screening and Docking: In the context of drug discovery, the structure of this compound can be used as a starting point for in silico screening. Molecular docking studies can predict how its derivatives bind to specific biological targets, such as enzymes or receptors, thereby prioritizing compounds for synthesis and biological evaluation. researchgate.net

Table 1: Computational Chemistry Applications

Computational Method Application for this compound Predicted Outcome
Density Functional Theory (DFT) Calculation of electronic structure and reactivity indices. Identification of reactive sites and prediction of reaction outcomes. eurasianjournals.comasrjetsjournal.org
Molecular Docking Simulation of binding to biological target proteins. Prediction of potential therapeutic targets and binding affinity. researchgate.net

Role as a Privileged Scaffold in Next-Generation Chemical Design

The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This is due to its metabolic stability and its ability to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and pi-stacking. nih.gov Numerous FDA-approved drugs, including Celecoxib and Sildenafil, feature a pyrazole core, highlighting its therapeutic importance. nih.govnih.gov

The specific substitution pattern of this compound offers distinct advantages for next-generation design:

The Isopropyl Group: This bulky, lipophilic group can effectively probe hydrophobic pockets in target proteins, potentially enhancing binding affinity and selectivity.

The Aldehyde Function: As a versatile synthetic handle, it allows for the facile introduction of a wide range of functional groups, enabling the systematic exploration of structure-activity relationships (SAR).

The Pyrazole Core: It serves as a stable, aromatic platform that correctly orients the substituents for optimal interaction with a biological target. The two nitrogen atoms can act as both hydrogen bond donors and acceptors. nih.gov

By leveraging these features, this compound is an ideal starting point for developing novel kinase inhibitors, anti-inflammatory agents, and antibacterial compounds, among other therapeutic agents. nih.govmdpi.com Its derivatives can be designed to target a wide array of diseases, solidifying the role of the pyrazole scaffold in the future of drug discovery. researchgate.netnih.gov

Table 2: List of Chemical Compounds

Compound Name
This compound
Celecoxib

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-Isopropyl-2H-pyrazole-3-carbaldehyde?

  • Methodological Answer : A common approach involves sequential alkylation and formylation of the pyrazole core. For example, starting with a substituted pyrazole, introduce the isopropyl group via nucleophilic substitution, followed by formylation using formaldehyde under alkaline conditions. This mirrors methods for analogous pyrazole-carbaldehydes, where regioselectivity is controlled by steric and electronic factors .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize pH/temperature to avoid side reactions like over-alkylation or oxidation.

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm the aldehyde proton (δ ~9.5–10.5 ppm) and pyrazole ring carbons. IR spectroscopy can validate the C=O stretch (~1700 cm1^{-1}).
  • Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Employ SHELX-97 for structure solution and refinement, ensuring hydrogen-bonding networks or π-stacking are accurately modeled . Use Mercury CSD to visualize packing motifs and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental structural data (e.g., bond lengths, angles)?

  • Methodological Answer :

  • Cross-validate computational models (DFT or molecular dynamics) with high-resolution X-ray data. Use Mercury’s "Packing Similarity" tool to compare predicted and observed crystal packing .
  • Apply the Hirshfeld surface analysis in CrystalExplorer to quantify intermolecular interactions and identify discrepancies in van der Waals radii or hydrogen bonding .
  • Re-refine X-ray data with SHELXL, testing alternate disorder models or thermal motion parameters to improve fit indices (e.g., R1 < 5%) .

Q. What strategies are effective for studying the reactivity of the aldehyde group in this compound?

  • Methodological Answer :

  • Nucleophilic Additions : React with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. Monitor by 1H^1H NMR for aldehyde proton disappearance.
  • Condensation Reactions : Explore Knoevenagel condensations with active methylene compounds (e.g., malononitrile) under mild acidic conditions. Use HPLC-MS to track product formation and byproducts.
  • Reduction/Oxidation : Test selective reduction of the aldehyde to a hydroxymethyl group using NaBH4_4, or oxidation to a carboxylic acid with KMnO4_4. Compare yields under varying solvents (e.g., THF vs. DMF) .

Q. How can crystal packing and intermolecular interactions be analyzed to predict solubility or stability?

  • Methodological Answer :

  • Use Mercury’s "Void Visualization" to map solvent-accessible volumes and identify potential hydrate/solvate formation .
  • Quantify hydrogen-bonding motifs (e.g., C=O⋯H-N) and π-π stacking distances via Mercury’s contact analysis. Correlate with experimental solubility tests in polar vs. nonpolar solvents.
  • Perform thermal gravimetric analysis (TGA) to assess stability, linking decomposition points to weak intermolecular interactions identified crystallographically .

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts inconsistent with X-ray structures)?

  • Methodological Answer :

  • Dynamic Effects : Conduct variable-temperature NMR to detect tautomerism or conformational flexibility. Compare with DFT-calculated chemical shifts accounting for solvent effects.
  • Crystallographic Validation : Re-examine X-ray data for disorder or missed symmetry elements. Use SHELXL’s TWIN and BASF commands to model twinning or pseudosymmetry .
  • Cross-Technique Correlation : Overlay NMR-derived spatial constraints (NOESY) with X-ray distances to identify static vs. dynamic structural features .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.